molecular formula C14H18N4O B7645456 N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide

N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide

Cat. No. B7645456
M. Wt: 258.32 g/mol
InChI Key: GIGOVPDMOALDQU-ZYHUDNBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide, also known as ACH-000029, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a cancer treatment.

Mechanism of Action

The exact mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide is not fully understood. However, it is believed to interact with the endocannabinoid system, specifically the CB1 and CB2 receptors. This interaction leads to modulation of neurotransmitter release, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have anticonvulsant effects and reduce seizure activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, the compound's lipophilicity and poor solubility in aqueous solutions can pose challenges for its use in certain experimental setups.

Future Directions

There are several future directions for research on N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand its mechanism of action and efficacy in these conditions. Another area of interest is its potential as a cancer treatment, as preliminary studies have shown promising results. Additionally, further optimization of the synthesis method and formulation of the compound may improve its suitability for use in various experimental setups.

Synthesis Methods

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 2-aminoindazole with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with a carboxylic acid derivative to obtain the final product. The synthesis method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c15-10-6-2-4-8-12(10)16-14(19)13-9-5-1-3-7-11(9)17-18-13/h1,3,5,7,10,12H,2,4,6,8,15H2,(H,16,19)(H,17,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGOVPDMOALDQU-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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